REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]([CH3:16])=[C:12]([CH3:15])[N+:13]=2[O-])=[CH:5][CH:4]=1>C(O)(=O)C.[Zn]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:10][C:11]([CH3:16])=[C:12]([CH3:15])[N:13]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath
|
Type
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TEMPERATURE
|
Details
|
After an additional 15 minutes of heating
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Duration
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15 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred with concentrated ammonium hydroxide and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethyl acetate solutions dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1OC(=C(N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |